methyl 2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzoate
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Methyl 2-(4,5-Dichloro-6-Oxopyridazin-1(6H)-yl)benzoate and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, novel pyridazinone derivatives have been synthesized and evaluated for anti-inflammatory and anti-oxidant activities. These compounds are tested in models like carrageenan-induced rat paw edema and through molecular docking studies to understand their interactions with biological targets such as COX-2 protein (Boukharsa et al., 2018).
Additionally, sulfonamide hybrid Schiff bases incorporating the core structure of methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate have demonstrated enzyme inhibition potential against AChE and BChE enzymes, highlighting their relevance in neurodegenerative disease research (Kausar et al., 2019).
Crystallographic and Structural Analysis
Crystallographic studies provide insights into the molecular and structural characteristics of these compounds. For example, the crystal structures and Hirshfeld surface analyses of related pyridazinone derivatives have been documented, offering valuable information for the design of molecules with enhanced stability and bioactivity (Dadou et al., 2019).
Corrosion Inhibition
Research into the applications of this compound derivatives has also extended into materials science, particularly in the field of corrosion inhibition. These compounds have been studied for their protective effects against the corrosion of metals in acidic media, combining electrochemical techniques with quantum chemical calculations to elucidate their mechanism of action (Mashuga et al., 2017).
Properties
IUPAC Name |
methyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-12(18)7-4-2-3-5-9(7)16-11(17)10(14)8(13)6-15-16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPKRNFGIKDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901203987 | |
Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-04-8 | |
Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(4,5-dichloro-6-oxo-1(6H)-pyridazinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901203987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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